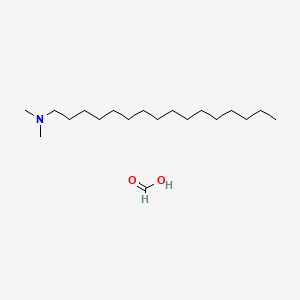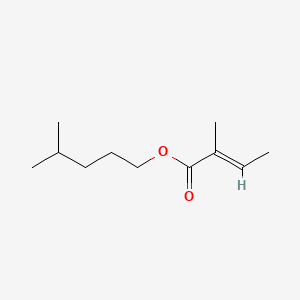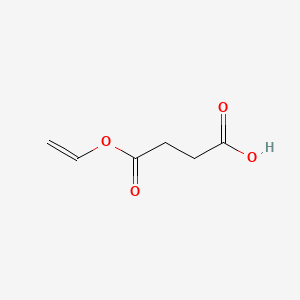
Sodium 5-amino-2-dodecylbenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-dodecilbencenosulfonato de sodio: es un compuesto orgánico con la fórmula molecular C18H30NNaO3S . Es un tensioactivo, lo que significa que tiene la capacidad de reducir la tensión superficial de los líquidos, haciéndolo útil en diversas aplicaciones industriales y domésticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-amino-2-dodecilbencenosulfonato de sodio típicamente implica la sulfonación de dodecilbenceno seguida de aminación. El proceso comienza con la alquilación de benceno utilizando cloruro de dodecilo en presencia de un catalizador para formar dodecilbenceno. Esto es seguido por la sulfonación utilizando trióxido de azufre u oleum para producir ácido dodecilbencenosulfónico. Finalmente, el ácido sulfónico se neutraliza con hidróxido de sodio para formar dodecilbencenosulfonato de sodio, que luego se aminiza para introducir el grupo amino .
Métodos de producción industrial: En entornos industriales, el proceso de producción se amplía y optimiza para la eficiencia. Los pasos de alquilación, sulfonación y neutralización se llevan a cabo en grandes reactores con control preciso de la temperatura, presión y concentraciones de reactivos para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-amino-2-dodecilbencenosulfonato de sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro o nitroso.
Reducción: El grupo sulfonato puede reducirse a un grupo ácido sulfínico o tiol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados nitro, ácidos sulfínicos y varios bencenosulfonatos sustituidos .
Aplicaciones Científicas De Investigación
Química: El 5-amino-2-dodecilbencenosulfonato de sodio se utiliza como tensioactivo en diversas reacciones químicas para mejorar la solubilidad de los reactivos y estabilizar las emulsiones .
Biología: En la investigación biológica, se utiliza para estudiar los efectos de los tensioactivos en las membranas celulares y las interacciones proteicas. También se utiliza en la formulación de tampones y reactivos para ensayos bioquímicos .
Medicina: El compuesto se explora por su posible uso en sistemas de administración de fármacos debido a su capacidad para formar micelas y mejorar la solubilidad de fármacos hidrofóbicos .
Industria: Se utiliza ampliamente en la producción de detergentes, emulsionantes y dispersantes. Su capacidad para reducir la tensión superficial lo hace valioso en la formulación de productos de limpieza, pinturas y revestimientos .
Mecanismo De Acción
El mecanismo de acción del 5-amino-2-dodecilbencenosulfonato de sodio involucra sus propiedades tensioactivas. El compuesto tiene una cadena dodecilo hidrofóbica y un grupo sulfonato hidrofílico, lo que le permite interactuar con las fases acuosa y oleosa. Esta interacción reduce la tensión superficial y estabiliza las emulsiones. En sistemas biológicos, puede interrumpir las membranas celulares al integrarse en la bicapa lipídica, lo que lleva a un aumento de la permeabilidad de la membrana .
Comparación Con Compuestos Similares
Compuestos similares:
Dodecilbencenosulfonato de sodio: Similar en estructura pero carece del grupo amino.
Lauril sulfato de sodio: Otro tensioactivo con una cadena hidrofóbica similar pero diferentes grupos funcionales.
Estearato de sodio: Un tensioactivo con una cadena hidrofóbica más larga y diferentes grupos funcionales.
Singularidad: El 5-amino-2-dodecilbencenosulfonato de sodio es único debido a la presencia de ambos grupos amino y sulfonato, lo que le proporciona una reactividad química y propiedades tensioactivas distintas. Esta doble funcionalidad lo hace versátil para diversas aplicaciones en química, biología e industria .
Propiedades
Número CAS |
94199-51-6 |
|---|---|
Fórmula molecular |
C18H30NNaO3S |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
sodium;5-amino-2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H31NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)23(20,21)22;/h13-15H,2-12,19H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
YWFTUCSGHSJLFY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=C(C=C1)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

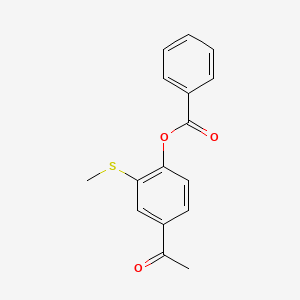

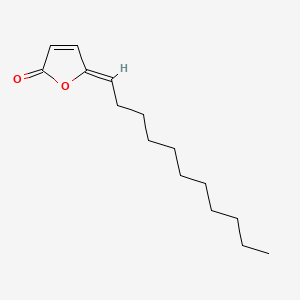

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
